2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide
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Overview
Description
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chloro group, a piperidine sulfonyl moiety, and a pyridine sulfonamide group, making it a subject of interest for various synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Sulfonyl Intermediate: This step involves the reaction of piperidine with sulfonyl chloride to form piperidine-1-sulfonyl chloride.
Coupling with 3-Aminopyridine: The piperidine-1-sulfonyl chloride is then reacted with 3-aminopyridine under basic conditions to form the corresponding sulfonamide.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Scientific Research Applications
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chloro and piperidine groups can enhance binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(morpholine-1-sulfonyl)phenyl]pyridine-3-sulfonamide
- 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide
- 2-chloro-N-[3-(tetrahydropyran-1-sulfonyl)phenyl]pyridine-3-sulfonamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the piperidine sulfonyl group, in particular, enhances its solubility and binding properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c17-16-15(8-5-9-18-16)25(21,22)19-13-6-4-7-14(12-13)26(23,24)20-10-2-1-3-11-20/h4-9,12,19H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAWRIHYNNYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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